

Spectroscopic Profile of 3-(3-Aminopropoxy)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Aminopropoxy)benzonitrile

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Disclaimer: The spectroscopic data presented in this document for **3-(3-Aminopropoxy)benzonitrile** is predicted based on the analysis of its chemical structure and comparison with analogous compounds. Due to the absence of publicly available experimental spectra, these values should be considered as estimations for guiding spectral interpretation and compound identification.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(3-Aminopropoxy)benzonitrile**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule. The guide includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The quantitative spectroscopic data for **3-(3-Aminopropoxy)benzonitrile** has been predicted and summarized in the following tables for clarity and ease of comparison.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.40	t, J = 7.8 Hz	1H	H-5
~7.25	ddd, J = 7.8, 2.0, 1.0 Hz	1H	H-6
~7.15	t, J = 2.0 Hz	1H	H-2
~7.05	ddd, J = 7.8, 2.0, 1.0 Hz	1H	H-4
~4.05	t, J = 6.5 Hz	2H	-OCH ₂ -
~3.00	t, J = 7.0 Hz	2H	-CH ₂ NH ₂
~2.00	p, J = 6.8 Hz	2H	-OCH ₂ CH ₂ -
~1.50	br s	2H	-NH ₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~159.0	C-3
~130.0	C-5
~125.0	C-1
~120.0	C-6
~118.5	-C≡N
~117.0	C-4
~115.0	C-2
~65.0	-OCH ₂ -
~40.0	-CH ₂ NH ₂
~30.0	-OCH ₂ CH ₂ -

Table 3: Predicted Infrared (IR) Absorption Data

Frequency Range (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3250	Medium, Broad	N-H Stretch	Primary Amine
3100 - 3000	Medium	C-H Stretch	Aromatic
2960 - 2850	Medium	C-H Stretch	Aliphatic
2230 - 2220	Strong, Sharp	C≡N Stretch	Nitrile
1600 - 1585	Medium	C=C Stretch	Aromatic Ring
1480 - 1450	Medium	C=C Stretch	Aromatic Ring
1650 - 1550	Medium	N-H Bend	Primary Amine
1250 - 1200	Strong	C-O Stretch	Aryl Ether
1100 - 1000	Medium	C-N Stretch	Aliphatic Amine

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Predicted Fragment Ion
176	[M] ⁺ (Molecular Ion)
159	[M - NH ₃] ⁺
146	[M - CH ₂ NH ₂] ⁺
118	[M - C ₃ H ₇ N] ⁺
104	[C ₇ H ₄ O] ⁺
90	[C ₆ H ₄ N] ⁺
58	[C ₃ H ₈ N] ⁺
30	[CH ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[\[1\]](#)[\[2\]](#)

- Sample Preparation:
 - Weigh 5-10 mg of **3-(3-Aminopropoxy)benzonitrile** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[1\]](#)[\[2\]](#)
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Transfer the solution to a clean 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[\[2\]](#)
- ¹H NMR Acquisition:
 - The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
 - A standard single-pulse experiment is used.
 - Key parameters include a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
 - Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- The ^{13}C NMR spectrum is acquired on the same spectrometer, often using a broadband probe.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is required.
- A spectral width of 0-220 ppm and a relaxation delay of 2 seconds are common parameters.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[\[3\]](#)[\[4\]](#)

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, solid sample of **3-(3-Aminopropoxy)benzonitrile** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires a minimal amount of sample and is non-destructive.[\[3\]](#)
- Data Acquisition:
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
 - A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
 - The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

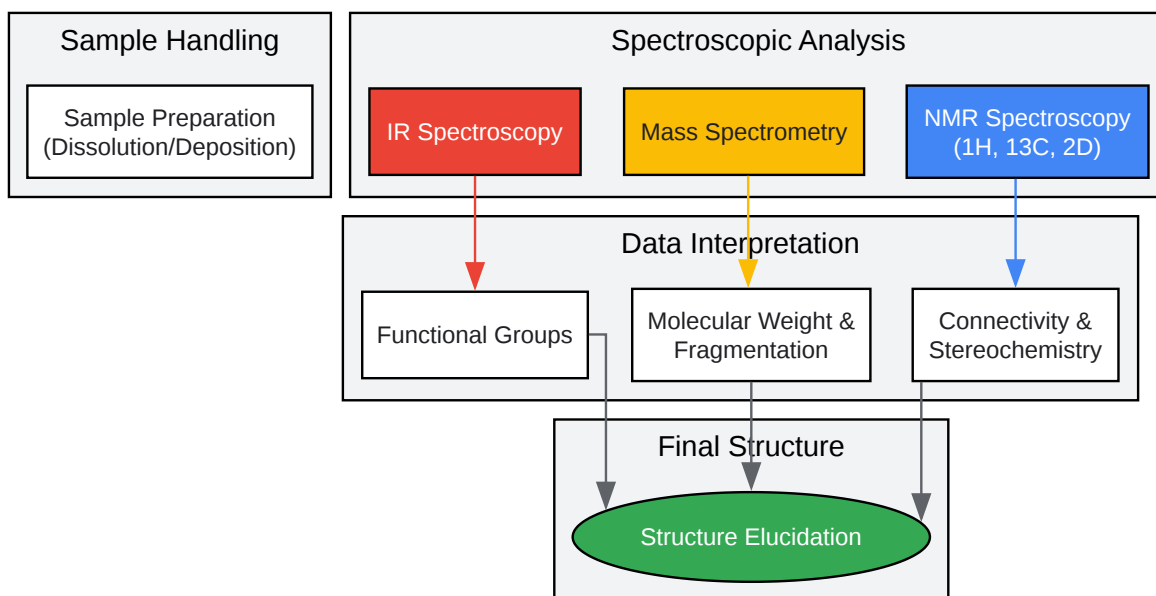
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound.[5][6]

- Sample Preparation:
 - Prepare a dilute solution of **3-(3-Aminopropoxy)benzonitrile** (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or acetonitrile.[7]
 - The sample solution must be free of any particulate matter; filtration may be necessary.
- Data Acquisition (Electron Ionization - EI):
 - The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.[5] This causes the molecule to ionize and fragment.
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their m/z ratio.
 - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z . [8]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

General Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the structural elucidation of an organic compound.

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